molecular formula C9H19N B1461495 (Cyclopropylmethyl)(pentan-2-yl)amine CAS No. 1019504-49-4

(Cyclopropylmethyl)(pentan-2-yl)amine

Cat. No. B1461495
CAS RN: 1019504-49-4
M. Wt: 141.25 g/mol
InChI Key: YCBOLXYPKRPWDC-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)(pentan-2-yl)amine, also known as CPMPA, is an organic compound consisting of a cyclopropylmethyl group and a pentan-2-yl group. It is a colorless, volatile liquid with a pungent odor. CPMPA is a versatile compound used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and is particularly useful in laboratory experiments due to its unique properties.

Scientific Research Applications

Synthesis of Complex Molecules

(Cyclopropylmethyl)(pentan-2-yl)amine: is a versatile building block in organic synthesis. Its unique structure allows for the construction of complex molecules, particularly in the pharmaceutical industry. Researchers utilize its reactivity to develop novel compounds with potential therapeutic effects .

Medicinal Chemistry

In medicinal chemistry, this amine is used to create new drugs. Its incorporation into molecules can lead to the development of receptor ligands, enzyme inhibitors, and anticancer agents. The amine’s properties are particularly valuable in targeting diseases like cancer, infectious diseases, neurological disorders, and metabolic disorders .

Materials Science

The amine finds applications in materials science due to its ability to influence the electronic and mechanical properties of polymers. It can be used to fabricate advanced materials with specific characteristics required for high-tech applications, including sensors and functional materials .

Catalysis

Catalysts containing (Cyclopropylmethyl)(pentan-2-yl)amine can be used in various chemical reactions to increase efficiency and selectivity. These catalysts are crucial in industrial processes, where they can help in the synthesis of fine chemicals and pharmaceuticals .

Organic Electronics

Due to its unique electronic properties, this amine is used in the field of organic electronics. It can contribute to the development of organic light-emitting diodes (OLEDs) and photovoltaic materials, playing a role in the advancement of renewable energy technologies .

Biomaterials

In the realm of biomaterials, (Cyclopropylmethyl)(pentan-2-yl)amine can be used to modify surfaces to interact favorably with biological systems. This is particularly important in the design of biocompatible implants and tissue engineering .

Environmental Remediation

This compound is also being explored for its potential in environmental remediation. Its ability to bind to contaminants can be harnessed in processes aimed at purifying water and soil, thus contributing to environmental sustainability .

Carbon Capture

The amine’s properties make it a candidate for carbon capture technologies. It can be used to develop materials that effectively trap carbon dioxide, helping to mitigate the effects of climate change .

properties

IUPAC Name

N-(cyclopropylmethyl)pentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-3-4-8(2)10-7-9-5-6-9/h8-10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBOLXYPKRPWDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NCC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Cyclopropylmethyl)(pentan-2-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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